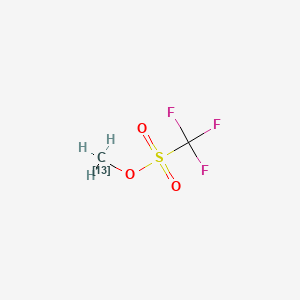

Methyl-13c trifluoromethanesulfonate

Descripción general

Descripción

It is a colorless liquid that is widely used in organic chemistry as a powerful methylating agent . The compound is isotopically labeled with carbon-13, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl-13C trifluoromethanesulfonate can be synthesized by treating dimethyl sulfate with triflic acid. The reaction proceeds as follows :

CF3SO2OH+(CH3O)2SO2→CF3SO2OCH3+CH3OSO2OH

The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The compound is commercially available, but it can also be prepared in the laboratory using this method .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then purified and packaged for commercial use .

Análisis De Reacciones Químicas

Types of Reactions

Methyl-13C trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Methylation: It is a strong methylating agent and can methylate various functional groups such as aldehydes, amides, and nitriles.

Hydrolysis: Upon contact with water, it hydrolyzes to form triflic acid and methanol.

Common Reagents and Conditions

Methylation: Common reagents include potassium enolates and amines.

Hydrolysis: This reaction occurs readily upon exposure to water.

Major Products

Aplicaciones Científicas De Investigación

Scientific Research Applications

Methyl trifluoromethanesulfonate serves multiple roles across different scientific domains:

Organic Synthesis

Methyl triflate is predominantly used as a methylating reagent in organic synthesis. Its high reactivity allows for the methylation of various functional groups, including:

- Aldehydes

- Ketones

- Amides

- Nitriles

This compound is often favored over other methylating agents due to its ability to methylate poor nucleophiles more effectively than dimethyl sulfate or methyl iodide .

Biological Research

In biological applications, methyl triflate is employed to modify biomolecules such as proteins and nucleic acids. This modification aids in studying the functions and interactions of these biomolecules, providing insights into cellular mechanisms and pathways .

Pharmaceutical Synthesis

The compound plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs). It facilitates the formation of complex organic molecules necessary for drug development, particularly in the production of specialty chemicals and materials .

Polymer Chemistry

Methyl triflate is utilized in the living cationic polymerization of lactides and other lactones, leading to the formation of polycarbonates. This application highlights its versatility in creating advanced materials with tailored properties .

Case Study 1: Methylation of Polysaccharides

A study demonstrated the use of methyl triflate for pre-methylation of polysaccharides under mild basic conditions. This process enhances the solubility and reactivity of polysaccharides, making them more amenable to further chemical modifications .

Case Study 2: Catalysis in Organic Reactions

In a notable application, researchers utilized methyl triflate in Suzuki reactions, which are crucial for forming carbon-carbon bonds. The compound's efficiency as a catalyst significantly improved reaction yields compared to traditional methods .

Mecanismo De Acción

Methyl-13C trifluoromethanesulfonate exerts its effects primarily through methylation. It transfers a methyl group to nucleophilic sites on various molecules, thereby modifying their chemical properties. The molecular targets include aldehydes, amides, nitriles, and N-heterocycles . The pathways involved in these reactions are typically nucleophilic substitution mechanisms .

Comparación Con Compuestos Similares

Methyl-13C trifluoromethanesulfonate is closely related to other methylating agents such as:

Methyl fluorosulfonate (FSO2OCH3): Similar in structure and reactivity but differs in the leaving group.

Dimethyl sulfate (CH3O)2SO2: Another methylating agent but less reactive compared to this compound.

Methyl iodide (CH3I): A commonly used methylating agent but less powerful than this compound.

The uniqueness of this compound lies in its high reactivity and the presence of the carbon-13 isotope, which makes it particularly valuable for isotopic labeling studies .

Actividad Biológica

Methyl-13C trifluoromethanesulfonate, commonly referred to as methyl triflate (MeOTf), is a powerful methylating agent widely used in organic synthesis. Its unique chemical properties and biological activities have garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of methyl triflate, supported by data tables, case studies, and detailed research findings.

Methyl triflate is characterized by the chemical formula CF₃SO₂OCH₃. It is a colorless liquid known for its high reactivity due to the presence of the trifluoromethanesulfonate group. The compound acts as a potent electrophile, making it an effective methylating agent for a variety of substrates, including nucleophiles that are typically poor at undergoing alkylation reactions .

The biological activity of methyl triflate primarily stems from its ability to methylate nucleophilic sites in biological molecules. This methylation can influence the pharmacological properties of drugs, enhance bioavailability, and alter metabolic pathways. The mechanism involves the formation of a stable carbocation intermediate, which subsequently reacts with nucleophiles such as amines, alcohols, and thiols .

1. Antimicrobial Activity

Research has shown that methyl triflate can be utilized to synthesize various antimicrobial agents. For instance, derivatives synthesized using methyl triflate exhibited significant activity against Staphylococcus aureus and Escherichia coli. A study demonstrated that introducing a trifluoromethanesulfonate group into existing antimicrobial frameworks enhanced their efficacy by increasing lipophilicity and membrane permeability .

2. Impact on Drug Metabolism

Methyl triflate's role in drug metabolism has been highlighted in studies focusing on the methylation of phenolic compounds. For example, the incorporation of a methyl group via methyl triflate improved the metabolic stability of certain analgesics, leading to prolonged therapeutic effects in vivo. This modification was particularly effective in enhancing the selectivity of drugs targeting specific receptors while minimizing off-target effects .

3. Toxicological Considerations

While methyl triflate is a valuable tool in synthetic chemistry, its biological activity raises concerns regarding toxicity. Reports indicate that exposure to high concentrations can lead to chemical burns and respiratory issues upon inhalation . Moreover, animal studies suggest potential neurotoxic effects linked to prolonged exposure; however, no fatalities have been reported directly attributed to methyl triflate .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | CF₃SO₂OCH₃ |

| Molecular Weight | 196.06 g/mol |

| Boiling Point | 56 °C |

| Toxicity (LC50) | Approx. 5 ppm (rat) |

| Solubility in Water | Low |

Research Findings

A systematic review of FDA-approved drugs containing the trifluoromethyl group indicates that compounds with similar functional groups often exhibit enhanced biological activity due to increased lipophilicity and improved interaction with biological targets . The SAR (Structure-Activity Relationship) studies highlight that modifications involving trifluoromethanesulfonates can significantly alter pharmacokinetic properties.

Propiedades

IUPAC Name |

(113C)methyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDBPQYVWXNSJ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662317 | |

| Record name | (~13~C)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207556-12-5 | |

| Record name | (~13~C)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207556-12-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.